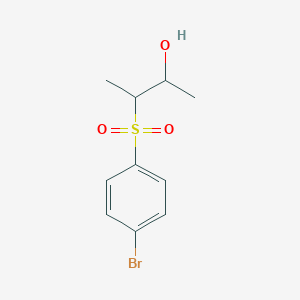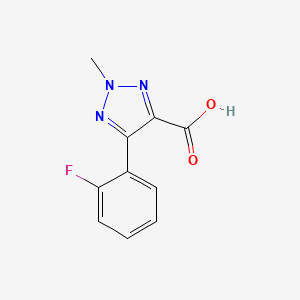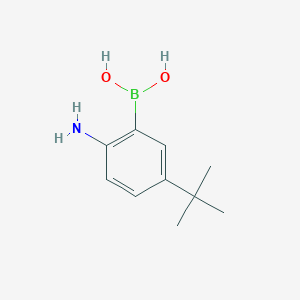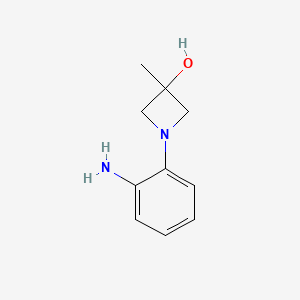
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methyl trifluoromethanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclobutyl derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals. Therefore, it is used in the development of new drugs with enhanced therapeutic profiles.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of herbicides and insecticides.
Wirkmechanismus
The mechanism by which (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the cyclobutyl ring can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Methyl trifluoromethanesulfonate: Similar in structure but lacks the cyclobutyl ring.
Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Trifluoromethanesulfonyl chloride: Used for introducing trifluoromethyl groups but has different functional groups.
Uniqueness: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and trifluoromethanesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8F6O3S |
|---|---|
Molekulargewicht |
286.19 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)cyclobutyl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8F6O3S/c8-6(9,10)5(2-1-3-5)4-16-17(14,15)7(11,12)13/h1-4H2 |
InChI-Schlüssel |
OWTHBRNPISTGCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


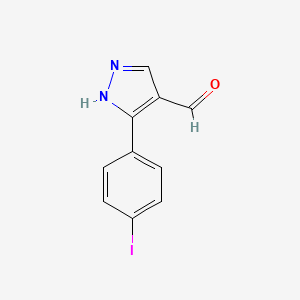
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
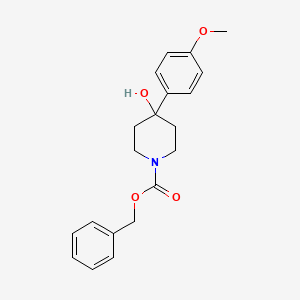
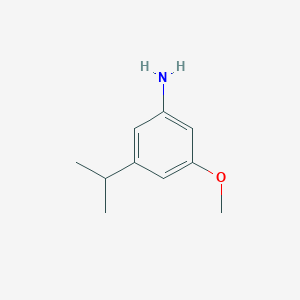
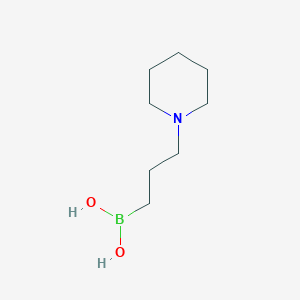
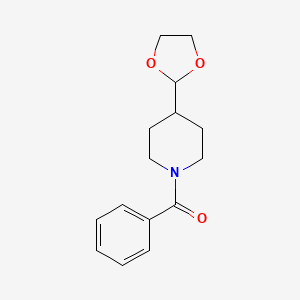
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
